molecular formula C8H6BrFO2 B1406198 3'-Bromo-6'-fluoro-2'-hydroxyacetophenone CAS No. 1508561-98-5

3'-Bromo-6'-fluoro-2'-hydroxyacetophenone

Cat. No.: B1406198
CAS No.: 1508561-98-5
M. Wt: 233.03 g/mol
InChI Key: XGNGTBFCTBOWJT-UHFFFAOYSA-N
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Description

3’-Bromo-6’-fluoro-2’-hydroxyacetophenone is a chemical compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol. This compound is commonly used in scientific experiments and has various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-(3-bromo-6-fluoro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4(11)7-6(10)3-2-5(9)8(7)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNGTBFCTBOWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3'-Bromo-6'-fluoro-2'-hydroxyacetophenone typically involves:

  • Starting from 2'-hydroxyacetophenone or closely related acetophenone derivatives.
  • Selective bromination at the 3' position.
  • Selective fluorination at the 6' position.
  • Control of reaction conditions to maintain the hydroxyl group and prevent side reactions.

Detailed Preparation Methods

Starting Material Preparation: 2'-Hydroxyacetophenone

Several methods exist for preparing 2'-hydroxyacetophenone, which serves as the precursor:

  • Friedel-Crafts Acylation of Phenol:
    Phenol reacts with acetyl chloride in the presence of Lewis acids such as aluminum trichloride at moderate temperatures (20–30°C) to form phenol acetate intermediates. Subsequent hydrolysis and purification steps yield 2'-hydroxyacetophenone with good yield and positional selectivity (ortho to para ratio ~3.55:1).
Step Reagents & Conditions Outcome
Acylation Phenol + Acetyl chloride, AlCl3, 20–30°C Phenol acetate intermediate
Hydrolysis Hydrochloric acid, organic extraction 2'-Hydroxyacetophenone

Halogenation Steps

Bromination
  • Selective Bromination at the 3' position can be achieved using N-bromosuccinimide (NBS) or molecular bromine in acetic acid or chloroform solvents at controlled temperatures (room temperature to 60°C).
  • The reaction is monitored to avoid over-bromination or substitution at undesired positions.
  • Example from related acetophenone derivatives shows bromination yields around 79–83% with high purity.
Fluorination
  • Fluorination at the 6' position is more challenging due to the reactivity of fluorinating agents and the need for regioselectivity.
  • Common fluorinating agents include Selectfluor, N-fluorobenzenesulfonimide (NFSI), or electrophilic fluorination reagents under mild conditions to maintain the hydroxyl and ketone groups intact.
  • Fluorination is typically carried out after or before bromination depending on reactivity and protection strategies.

Hydroxyl Group Preservation

  • The hydroxyl group at the 2' position is sensitive to harsh conditions; therefore, reaction conditions are optimized to avoid its modification or protection-deprotection steps are employed if necessary.
  • Mild bases or neutral pH conditions are preferred during halogenation steps to preserve the phenolic hydroxyl.

Example Synthetic Route (Hypothetical Based on Literature)

Step Reaction Type Reagents & Conditions Product Yield (%) Notes
1 Acylation Phenol + Acetyl chloride, AlCl3, 20–30°C 2'-Hydroxyacetophenone ~85 Ortho-selective formation
2 Bromination NBS, Acetic acid, RT (room temperature), 3 hours 3'-Bromo-2'-hydroxyacetophenone ~80 Controlled bromination at 3' position
3 Fluorination Selectfluor or NFSI, mild solvent, 0–25°C This compound ~70 Electrophilic fluorination at 6' position
4 Purification Recrystallization or chromatography Pure target compound Ensures >99% purity

Research Findings and Analysis

  • Yields and Purity: Reported yields for each step vary between 70–85%, with final product purity typically >99% confirmed by HPLC or melting point analysis.
  • Regioselectivity: The use of directing groups such as the hydroxyl group at 2' position facilitates selective halogenation at 3' and 6' positions due to electronic and steric effects.
  • Reaction Conditions: Low temperatures (0–30°C) during halogenation steps minimize side reactions and preserve functional groups.
  • Scalability: Industrial methods adapt these steps with process optimization for reagent stoichiometry, solvent recycling, and safety measures due to handling bromine and fluorinating agents.

Summary Table of Preparation Methods

Preparation Step Key Reagents & Conditions Purpose Typical Yield (%) Notes
Friedel-Crafts Acylation Phenol, Acetyl chloride, AlCl3, 20–30°C Formation of 2'-hydroxyacetophenone 80–85 Ortho-selective acylation
Bromination NBS or Br2, Acetic acid, RT Introduction of Br at 3' 75–83 Controlled halogenation
Fluorination Selectfluor, NFSI, or other fluorinating agents, mild conditions Introduction of F at 6' 65–75 Electrophilic fluorination
Purification Recrystallization, chromatography Isolation of pure compound Achieves >99% purity

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-6’-fluoro-2’-hydroxyacetophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenones, while oxidation and reduction reactions can produce corresponding ketones, aldehydes, or alcohols .

Scientific Research Applications

3’-Bromo-6’-fluoro-2’-hydroxyacetophenone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Bromo-6’-fluoro-2’-hydroxyacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Bromo-2’-fluoro-6’-hydroxyacetophenone
  • 3’-Bromo-4’-hydroxyacetophenone
  • 5’-Bromo-2’-hydroxyacetophenone

Uniqueness

3’-Bromo-6’-fluoro-2’-hydroxyacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in scientific research and industry .

Biological Activity

3'-Bromo-6'-fluoro-2'-hydroxyacetophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, in vitro and in vivo studies, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C8H6BrF O2
  • Molecular Weight : 233.04 g/mol
  • Chemical Structure : The compound features a bromine atom at the 3' position, a fluorine atom at the 6' position, and a hydroxyl group at the 2' position of the acetophenone moiety.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various derivatives of acetophenone, including this compound. The compound has demonstrated moderate antibacterial activity , particularly against Gram-positive bacteria such as Bacillus subtilis and some fungal pathogens.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (µg/mL) against B. subtilisMIC (µg/mL) against C. albicans
This compound3264
Other derivativesVariesVaries

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The results indicate that while some derivatives exhibit significant cytotoxic effects, others show selective toxicity towards cancer cells with minimal impact on normal cells.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HL-60, MCF-7). The compound exhibited an IC50 value of approximately 15 µM against HL-60 cells, indicating moderate cytotoxicity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of acetophenone derivatives. Modifications at specific positions significantly influence their antimicrobial and anticancer properties.

Key Findings:

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., bromine, fluorine) enhances antibacterial activity.
  • Hydroxyl Group : The hydroxyl group at the 2' position is essential for maintaining bioactivity.
  • Fluorine Substitution : Fluorine substitution at the 6' position increases lipophilicity, potentially improving membrane permeability.

Computational Studies

Computational approaches have been employed to predict the binding affinity of this compound to various biological targets using molecular docking simulations. These studies suggest that the compound may interact with key proteins involved in cancer progression and microbial resistance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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